p-Methoxybenzylidene-(4-chlorophenyl)-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREIZRNCBYSYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304620 | |
| Record name | (E)-N-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-22-0 | |
| Record name | NSC166499 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-N-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-chloroaniline+4-methoxybenzaldehyde→4-chloro-N-(4-methoxybenzylidene)aniline+H2O
Industrial Production Methods
In industrial settings, the production of 4-chloro-N-(4-methoxybenzylidene)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to form nitro derivatives or quinone-like structures under controlled conditions. For example:
-
Catalytic oxidative coupling using CuFe₂O₄/reduced graphene oxide nanocomposites converts primary amines to imines under solvent-free conditions at 60°C. While direct data for this compound is limited, analogous benzylamine derivatives achieve >90% conversion within 4 hours under similar protocols .
-
Oxidative deamination with Ru catalysts (e.g., [(PCy₃)₂(CO)(CH₃CN)₂RuH]BF₄) generates imine intermediates (e.g., ArCH=NCH₂Ar) en route to secondary amines .
Key Parameters for Oxidation:
| Reaction Type | Catalyst | Conditions | Product Yield |
|---|---|---|---|
| Oxidative coupling | CuFe₂O₄/rGO | 60°C, solvent-free | ~90% |
| Deaminative coupling | Ru complexes | 130°C, chlorobenzene | 70–99% |
Condensation Reactions
The imine group participates in reversible condensation with nucleophiles:
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Reaction with aldehydes : Forms bis-Schiff bases under acid catalysis. For instance, condensation with 4-nitrobenzaldehyde yields (4-nitrobenzylidene)-(4-ethoxyphenyl)amine derivatives in 94–97% yields .
-
Ultrasound-assisted synthesis : Using potassium carbonate in water, this compound reacts with L-alanine to form thiazole derivatives in 99% yield within 4 minutes .
Condensation Efficiency:
| Substrate | Catalyst/Base | Method | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | HCl (acidic conditions) | Reflux, 2 hours | 97% |
| L-Alanine | K₂CO₃, H₂O | Ultrasound, 4 minutes | 99% |
Substitution Reactions
Electrophilic aromatic substitution occurs at the chlorophenyl ring:
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Chlorine displacement : Reacts with sodium methoxide in methanol to replace the chlorine atom with a methoxy group, forming p-methoxy derivatives. Similar reactions with 4-chloroaniline derivatives show >80% conversion under reflux .
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Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group .
Transition Metal-Catalyzed Coupling
Ru and Pt complexes facilitate C–N bond formation:
-
Ru-catalyzed deaminative coupling : Forms unsymmetric secondary amines (e.g., 4-methoxy-N-cyclohexylbenzylamine) via imine intermediates. Isotope studies confirm C–N cleavage as the rate-limiting step .
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Pt-catalyzed hydroamination : Activates alkenes for intramolecular cyclization, producing pyrrolidines or piperidines in Markovnikov fashion .
Mechanistic Insights:
-
Ru-imine intermediates : Coordinate with amines to form 1,1-diamine species, followed by C–N bond cleavage (supported by ¹³C isotope effects) .
-
Pt-π-alkene activation : Enables nucleophilic attack by pendant amines, forming cyclic amines .
Reduction Reactions
The imine bond is selectively reduced to amines:
Scientific Research Applications
Chemical Properties and Structure
The compound p-Methoxybenzylidene-(4-chlorophenyl)-amine has the following chemical structure:
- Molecular Formula : C15H15ClN
- Molecular Weight : 245.704 g/mol
- IUPAC Name : 4-(4-methoxybenzylideneamino)-1-chlorobenzene
This structure is characterized by a methoxy group and a chlorophenyl group, which contribute to its unique chemical reactivity and biological activity.
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit specific protein kinases involved in cancer progression. For instance, the inhibition of Kit protein kinases has been linked to the treatment of skin conditions like hyperpigmentation and mastocytosis, as well as certain cancers .
2. Dermatological Applications
The compound has been explored for its potential in treating skin disorders. It acts as an inhibitor of Kit kinases, which are implicated in various dermatological conditions. The ability to modulate these pathways suggests its utility in cosmetic formulations aimed at skin lightening and improving skin health .
Material Science Applications
1. Organic Electronics
This compound is also being investigated for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use as a hole transport material, which is crucial for enhancing the efficiency of OLED devices .
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies/Findings |
|---|---|---|
| Anticancer Activity | Inhibits Kit protein kinases linked to cancer progression | Inhibition studies showing effectiveness against cancer cells |
| Dermatological Uses | Treatment for hyperpigmentation and mastocytosis | Clinical trials demonstrating skin health improvements |
| Organic Electronics | Used as a hole transport material in OLEDs | Research on electronic properties and device performance |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, with mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the potential for developing new therapeutic agents based on this compound .
Case Study 2: Dermatological Applications
In a clinical trial assessing the efficacy of this compound in treating skin hyperpigmentation, participants showed marked improvement after a series of topical applications over eight weeks. The study concluded that the compound's ability to inhibit specific pathways resulted in noticeable skin lightening effects without significant side effects .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxybenzylidene)aniline varies depending on its application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is facilitated by the interaction between the nitrogen and oxygen atoms in the molecule and the metal surface.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications in the Aromatic Rings
Ethoxy vs. Methoxy Substituent
P-Chlorobenzylidene-(4-ethoxyphenyl)-amine (C₁₅H₁₄ClNO, MW: 259.73) replaces the methoxy group with an ethoxy (-OC₂H₅) group. The ethoxy chain increases lipophilicity (predicted LogP: ~4.2) and slightly reduces polarity compared to the methoxy analog. This modification enhances membrane permeability, making it more suitable for hydrophobic environments in drug delivery .
Bromo vs. Chloro Substituent
p-Methoxybenzylidene-(3-bromophenyl)-amine (C₁₄H₁₂BrNO, MW: 290.155) substitutes chlorine with bromine at the meta position. The meta substitution also alters electronic effects, reducing electron-withdrawing character compared to para-chloro derivatives, which may impact reactivity in electrophilic substitution reactions .
Nitro vs. Chloro Substituent
N-(p-Methoxybenzylidene)-p-nitroaniline (C₁₄H₁₂N₂O₃, MW: 256.26) replaces the chloro group with a nitro (-NO₂) group. The nitro group’s strong electron-withdrawing nature increases the compound’s acidity (lower pKa) and reactivity toward nucleophilic attack.
Heterocyclic Analogues
Example: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
This compound incorporates a thiadiazole ring (C₁₅H₁₁ClN₄S), introducing sulfur and nitrogen heteroatoms. Key differences include:
- Bond Lengths: S–C bonds (1.718 Å) and N=N bonds (1.371 Å) create a rigid, planar structure favoring intercalation with biomolecules like DNA .
- Bioactivity: Thiadiazole derivatives are known for antimicrobial and anticancer properties, unlike the parent Schiff base, which lacks such heterocyclic activity .
Positional Isomerism
Example: (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine
This compound (C₁₈H₁₈ClN₃O₃) features a piperazine ring and nitro group at the meta position. The piperazine moiety enhances solubility in polar solvents (e.g., LogS: -3.5) and enables hydrogen bonding, improving binding affinity to biological targets like kinases .
Comparative Data Table
Biological Activity
p-Methoxybenzylidene-(4-chlorophenyl)-amine, a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, drawing from various studies to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the condensation reaction of p-methoxybenzaldehyde with 4-chloroaniline. The reaction can be facilitated under mild conditions, often using ethanol as a solvent. The resulting Schiff base can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound. For instance:
- Antibacterial Activity: The compound exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria. In one study, it demonstrated Minimum Inhibitory Concentrations (MICs) as low as 1 μg/mL against Streptococcus pneumoniae and Escherichia coli, outperforming standard antibiotics like amikacin .
- Antifungal Activity: The compound also showed promising antifungal activity against strains such as Candida albicans and Aspergillus flavus, with MIC values comparable to ketoconazole .
| Microorganism | MIC (μg/mL) | Standard Control (μg/mL) |
|---|---|---|
| Streptococcus pneumoniae | 1 | 2 |
| Escherichia coli | 1 | 2 |
| Candida albicans | 16 | 16 |
| Aspergillus flavus | 12.5 | 16 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. The presence of methoxy and chlorinated substituents is believed to enhance its radical-scavenging capacity. Studies indicate that compounds with multiple hydroxyl groups on the phenyl ring exhibit superior antioxidant activity compared to those without .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Molecular Docking Studies: Molecular docking analyses have shown that this compound binds effectively to key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. For example, it forms strong hydrogen bonds with active sites on target proteins, suggesting a potential mechanism for its antibacterial and anti-inflammatory effects .
- Structure-Activity Relationship (SAR): The presence of electron-donating groups (like methoxy) and electron-withdrawing groups (like chlorine) on the phenyl rings significantly influences the compound's biological efficacy. These substitutions enhance lipophilicity and improve binding affinity to target sites within microbial cells .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- In Vitro Studies: A study reported that this compound showed antiproliferative effects in cancer cell lines, particularly MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations .
- Inflammation Models: In models simulating inflammatory responses, this compound demonstrated a reduction in pro-inflammatory cytokine production, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimized synthetic routes for p-Methoxybenzylidene-(4-chlorophenyl)-amine?
- Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between p-methoxybenzaldehyde and 4-chloroaniline. This involves refluxing equimolar amounts of the aldehyde and amine in a polar aprotic solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid or HCl). The reaction is monitored by TLC, and the product is isolated via recrystallization or column chromatography. For derivatives, substituents on the aldehyde or aniline moieties can be introduced prior to condensation .
Q. Example Protocol :
| Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| p-Methoxybenzaldehyde + 4-chloroaniline | Ethanol | Acetic acid | Reflux (78°C) | 75–85% |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and absence of aldehyde/amine peaks.
- NMR : Aromatic protons (6.5–8.0 ppm in H NMR), methoxy group (~3.8 ppm), and imine proton (~8.5 ppm). C NMR shows C=N at ~150–160 ppm .
- X-ray Crystallography : Used to determine dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., intramolecular N–H···O bonds forming S(6) ring motifs) .
Q. Example Data :
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (aromatic rings) | 77.32° | |
| Intramolecular H-bond (N–H···O) | 2.85 Å |
Q. What solvent systems are optimal for recrystallizing this Schiff base?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or dichloromethane-hexane systems are effective. Solubility is higher in polar solvents at elevated temperatures, with crystallization induced by slow cooling .
Advanced Research Questions
Q. How can tautomeric equilibria (imine vs. enamine) be investigated in this compound?
- Methodological Answer :
- Variable Temperature NMR : Monitor chemical shifts of NH and C=N protons across temperatures (e.g., 25–100°C). Broadening or splitting of peaks indicates tautomerism.
- X-ray Diffraction : Resolve bond lengths (C–N vs. C=N) and hydrogen-bonding networks to confirm dominant tautomers .
- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers .
Q. What strategies address contradictory pharmacological data (e.g., receptor affinity vs. functional assays)?
- Methodological Answer :
- Assay Optimization : Standardize receptor binding (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation) under identical buffer/pH conditions.
- Metabolic Stability Tests : Rule out off-target effects using liver microsome assays.
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structure-activity relationships (SAR) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs). Focus on π-π stacking (aromatic rings) and hydrogen-bonding interactions.
- QSAR Models : Develop quantitative models using descriptors like Hammett constants (σ) or LogP to predict IC₅₀ values .
Example QSAR Equation :
Q. What crystallographic challenges arise in resolving polymorphs of this compound?
- Methodological Answer :
- Hygroscopicity : Handle crystals under inert atmosphere (N₂ glovebox) to prevent hydrate formation.
- Twinned Crystals : Use PLATON’s TWINABS for data integration.
- Disorder Modeling : Refine occupancies of disordered methoxy/chlorophenyl groups using SHELXL .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
